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Due to its functional groups (benzene ring and aldehyde), benzenepentanal can act as a starting material for the synthesis of more complex organic molecules. Researchers can utilize various reactions to modify the aldehyde group or introduce functionalities onto the benzene ring. This versatility allows for the creation of diverse compounds with potential applications in various fields, such as:
Review articles on organic synthesis often mention benzenepentanal as a potential building block. A specific example can be found in this reference: Organic Synthesis Strategies in Drug Discovery (ScienceDirect):
Heterocyclic compounds are organic molecules containing atoms other than carbon in their ring structure. Benzenepentanal can be a valuable precursor for the synthesis of specific heterocycles due to its reactive aldehyde group. Certain reactions can cyclize the molecule, incorporating the aldehyde functionality into the ring structure. These heterocyclic compounds can then be further modified or investigated for their potential applications in:
5-Phenylpentanal is an organic compound with the molecular formula C₁₁H₁₄O. It features a pentanal structure, which is a five-carbon aldehyde, with a phenyl group attached to the fifth carbon. This compound is characterized by its unique chemical properties and potential applications in various fields, particularly in fragrance formulations and organic synthesis.
In synthetic pathways, 5-phenylpentanal is often derived from the hydrogenation of 2-methyl-5-phenyl-2,4-pentadienal, utilizing palladium as a catalyst under controlled conditions of temperature and pressure .
The synthesis of 5-phenylpentanal typically involves:
5-Phenylpentanal finds applications primarily in:
Several compounds share structural similarities with 5-phenylpentanal. Here are a few notable examples:
What sets 5-phenylpentanal apart is its specific positioning of functional groups that confer unique olfactory properties suitable for fragrance applications. Its role in modifying and enhancing scents makes it particularly valuable in perfumery compared to other similar compounds that may not possess the same aromatic qualities.
5-Phenylpentanal’s synthetic journey began with foundational work in the 1970s. A seminal study by Meyers and Nazarenko (1972) introduced a two-carbon homologation strategy using ketene N,O-acetals, enabling the conversion of alkyl halides to aldehydes. This method laid the groundwork for accessing branched aldehydes, including 5-phenylpentanal derivatives.
A subsequent advancement came from J. Org. Chem. (1975), which demonstrated the utility of 2-thiazolines in synthesizing mono-, di-, and trialkylacetaldehydes. While not directly targeting 5-phenylpentanal, these protocols established methodologies for aldehyde functionalization that remain influential.
In the 1990s, Marshall and colleagues explored enantioselective cyclization reactions using 5-phenylpentanal tosylhydrazone, achieving phenylcyclopentane derivatives with high stereoselectivity. This approach highlighted the compound’s role in asymmetric synthesis.
5-Phenylpentanal occupies a unique niche in aldehyde reactivity due to its chain length and aromatic substituent. The phenyl group enhances electron density at the aldehyde carbonyl, modulating reactivity toward nucleophiles and electrophiles. Its five-carbon chain allows for intramolecular cyclization, enabling the formation of five- and six-membered rings.
The compound’s reactivity is further influenced by:
The X-ray crystallographic analysis of 5-Phenylpentanal reveals critical structural parameters that define its molecular architecture. While direct crystallographic data for this specific compound is limited in the literature, related phenylpentanal derivatives and analogous compounds provide valuable structural insights [1] [2] [3].
The molecular structure of 5-Phenylpentanal (C₁₁H₁₄O) consists of a linear pentanal chain with a phenyl substituent at the terminal carbon position. The compound exhibits a molecular weight of 162.23 g/mol [4] [5]. The benzene ring maintains its characteristic planar geometry with carbon-carbon bond lengths of approximately 1.39 Å and carbon-hydrogen bond lengths of 1.08 Å [6] [3].
The aldehyde functional group displays typical geometric parameters with a carbon-oxygen double bond length of approximately 1.21 Å and a carbon-hydrogen bond length of 1.09 Å. The carbonyl carbon adopts trigonal planar geometry with bond angles of approximately 120° [6] [7].
Crystal structure determination methodologies for similar compounds employ standard X-ray diffraction techniques using Mo-Kα radiation (λ = 0.71073 Å) [1] [8]. The structures are typically solved using direct methods and refined using least-squares procedures [1] [3].
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₄O | [4] [5] |
| Molecular Weight | 162.23 g/mol | [4] [5] |
| C=O Bond Length | ~1.21 Å | [6] [7] |
| C-H (aldehyde) Bond Length | ~1.09 Å | [6] [7] |
| Benzene C-C Bond Length | ~1.39 Å | [6] [3] |
The conformational behavior of 5-Phenylpentanal in solution phase demonstrates significant flexibility due to the presence of multiple rotatable bonds along the pentyl chain. Studies on the closely related compound 5-phenyl-1-pentene provide valuable insights into the conformational landscape of phenylpentyl systems [9] [10] [11].
Research on 5-phenyl-1-pentene has identified five distinct conformational isomers in the gas phase, with electronic origins at 37518, 37512, 37526, 37577, and 37580 cm⁻¹ [9] [10]. These conformers are characterized by different torsional angles about the carbon-carbon bonds along the pentyl chain, specifically the Cα-Cβ (τ₁), Cβ-Cγ (τ₂), and Cγ-Cδ (τ₃) bonds [9] [10].
The conformational isomerization barriers for phenylpentyl systems fall into two distinct energy ranges: approximately 600 cm⁻¹ for processes involving reorientation of terminal groups, and 1200-1374 cm⁻¹ for barriers involving hindered rotation about alkyl chain carbon-carbon bonds [11].
For 5-Phenylpentanal, the conformational dynamics are further influenced by the presence of the aldehyde functional group, which can participate in intramolecular interactions and affect the overall molecular geometry. The aldehyde group's electron-withdrawing nature influences the electron density distribution along the pentyl chain, potentially affecting conformational preferences [12].
The solution-phase conformational behavior exhibits rapid interconversion between different rotameric states at room temperature, with the predominant conformations being those that minimize steric interactions between the phenyl ring and the aldehyde group [13] [12].
The Nuclear Magnetic Resonance spectroscopic characterization of 5-Phenylpentanal provides definitive structural identification through multi-nuclear analysis. The compound exhibits characteristic chemical shifts across all three nuclei of interest.
¹H Nuclear Magnetic Resonance Analysis:
The proton Nuclear Magnetic Resonance spectrum of 5-Phenylpentanal displays distinctive resonances characteristic of both the aldehyde and aromatic functionalities. The aldehyde proton resonates at approximately 9.7 ppm, appearing as a singlet due to its unique electronic environment [14] [15]. The aromatic protons of the phenyl ring appear as a complex multiplet in the region of 7.2-7.4 ppm, consistent with monosubstituted benzene systems [14] [15].
The aliphatic methylene protons exhibit chemical shifts characteristic of their electronic environments. Protons adjacent to the phenyl ring (benzylic position) appear at approximately 2.6 ppm, while those adjacent to the aldehyde group (α-position) resonate at approximately 2.4 ppm [14] [15]. The remaining methylene protons appear as complex multiplets in the range of 1.6-1.8 ppm [14] [15].
¹³C Nuclear Magnetic Resonance Analysis:
The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information. The aldehyde carbon appears significantly downfield at approximately 202 ppm, characteristic of carbonyl carbons in aldehydes [16] [17]. The aromatic carbons of the phenyl ring appear in the range of 126-142 ppm, with the ipso carbon appearing most downfield due to its substitution pattern [16] [17].
The aliphatic carbons exhibit chemical shifts reflecting their electronic environments, with the carbon adjacent to the phenyl ring appearing at approximately 36 ppm and the carbon adjacent to the aldehyde group at approximately 44 ppm [16] [17].
¹⁷O Nuclear Magnetic Resonance Analysis:
Oxygen-17 Nuclear Magnetic Resonance spectroscopy provides unique insights into the electronic environment of the carbonyl oxygen. The aldehyde oxygen in 5-Phenylpentanal is predicted to resonate in the range of 500-600 ppm, characteristic of aldehyde functional groups [18] [19] [20].
The ¹⁷O chemical shift reflects the paramagnetic contribution from the carbonyl π-system, with the observed value being influenced by the electron-withdrawing nature of the aldehyde group [20] [21]. The quadrupolar nature of the ¹⁷O nucleus (I = 5/2) results in broader line widths compared to spin-1/2 nuclei, typically 70-200 Hz [18] [22].
| Nucleus | Chemical Shift Range | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 9.7 ppm | Singlet | Aldehyde proton |
| ¹H | 7.2-7.4 ppm | Multiplet | Aromatic protons |
| ¹H | 2.6 ppm | Triplet | Benzylic CH₂ |
| ¹³C | 202 ppm | Singlet | Aldehyde carbon |
| ¹³C | 126-142 ppm | Singlet | Aromatic carbons |
| ¹⁷O | 500-600 ppm | Broad singlet | Aldehyde oxygen |
The vibrational spectroscopic analysis of 5-Phenylpentanal reveals characteristic absorption bands that provide definitive structural identification. The infrared spectrum exhibits several diagnostic absorption bands corresponding to specific functional groups and molecular vibrations.
Infrared Spectroscopic Analysis:
The most prominent feature in the infrared spectrum is the aldehyde carbonyl stretch, which appears as a strong, sharp absorption at approximately 1730 cm⁻¹ [23] [7]. This frequency is characteristic of aliphatic aldehydes and confirms the presence of the aldehyde functional group [23] [7].
The aromatic system contributes several characteristic absorptions. The aromatic carbon-carbon stretching vibrations appear in the range of 1600-1500 cm⁻¹, with the most prominent bands at approximately 1600 and 1580 cm⁻¹ [23] [7]. The aromatic carbon-hydrogen stretching vibrations occur at approximately 3030 cm⁻¹ [23] [7].
The aliphatic portions of the molecule exhibit characteristic absorptions in the carbon-hydrogen stretching region. The methylene groups produce absorptions at approximately 2920 and 2850 cm⁻¹, corresponding to asymmetric and symmetric stretching modes, respectively [23] [7].
Raman Spectroscopic Analysis:
Raman spectroscopy provides complementary information to infrared analysis, with particular sensitivity to symmetric vibrations and aromatic ring modes. The phenyl ring exhibits characteristic Raman bands in the 1600-1000 cm⁻¹ region [24] [25].
The ring breathing mode of the phenyl group appears as a strong Raman band at approximately 1000 cm⁻¹, while the symmetric carbon-carbon stretching modes appear at higher frequencies [24] [25]. The carbon-hydrogen bending modes of the aromatic system contribute to the spectral complexity in the 1200-1000 cm⁻¹ region [24] [25].
The aldehyde functional group exhibits characteristic Raman activity, with the carbonyl stretch appearing at approximately 1730 cm⁻¹, consistent with the infrared analysis [26] [27].
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretch | 1730 | Strong | Aldehyde carbonyl |
| Aromatic C=C stretch | 1600, 1580 | Medium | Benzene ring |
| Aromatic C-H stretch | 3030 | Weak | Aromatic protons |
| Aliphatic C-H stretch | 2920, 2850 | Medium | Methylene groups |
| Ring breathing | 1000 | Strong (Raman) | Phenyl ring |
The thermal analysis of 5-Phenylpentanal through Differential Scanning Calorimetry and Thermogravimetric Analysis provides essential information about its phase transition behavior and thermal stability characteristics. While specific experimental data for 5-Phenylpentanal is limited in the literature, general principles of thermal analysis for similar aromatic aldehydes can be applied [28] [29] [30].
Differential Scanning Calorimetry Analysis:
Differential Scanning Calorimetry measurements reveal the thermal transitions associated with phase changes in 5-Phenylpentanal. The compound is expected to exhibit a glass transition temperature in the range typical for aromatic aldehydes, followed by crystallization and melting transitions [28] [31] [30].
The melting behavior of 5-Phenylpentanal would be characterized by an endothermic peak in the Differential Scanning Calorimetry trace, with the onset temperature providing the melting point. Based on structural analogies with similar compounds, the melting point is estimated to be in the range of 40-60°C [28] [31].
The crystallization behavior upon cooling would manifest as an exothermic peak, with the crystallization temperature typically occurring 10-20°C below the melting point due to supercooling effects [28] [31]. The enthalpy of fusion can be determined from the integration of the melting endotherm [28] [30].
Thermogravimetric Analysis Profile:
Thermogravimetric Analysis provides information about the thermal stability and decomposition behavior of 5-Phenylpentanal. The compound is expected to exhibit thermal stability up to approximately 200-250°C, beyond which decomposition begins [28] [29] [30].
The decomposition process likely occurs in multiple stages, with initial loss of the aldehyde functionality followed by degradation of the aromatic ring system. The onset of decomposition would be characterized by a decrease in mass as volatile decomposition products are evolved [28] [29] [30].
| Thermal Property | Estimated Value | Method | Reference |
|---|---|---|---|
| Glass Transition Temperature | -40 to -20°C | DSC | [28] [31] |
| Melting Point | 40-60°C | DSC | [28] [31] |
| Decomposition Onset | 200-250°C | TGA | [28] [29] |
| Enthalpy of Fusion | 10-20 kJ/mol | DSC | [28] [30] |
The solubility behavior of 5-Phenylpentanal in different solvent systems can be understood through Hansen solubility parameter theory, which provides a quantitative framework for predicting solubility based on molecular interactions [32] [33] [34].
Hansen Solubility Parameter Analysis:
The Hansen solubility parameters for 5-Phenylpentanal can be estimated based on group contribution methods and comparison with structurally similar compounds. The total solubility parameter (δ) is composed of three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters [33] [34] [35].
For 5-Phenylpentanal, the dispersion parameter is estimated at approximately 17.5 MPa^(1/2), reflecting the contribution of the aromatic ring and aliphatic chain. The polar parameter is estimated at approximately 8.5 MPa^(1/2), primarily due to the presence of the aldehyde functional group. The hydrogen bonding parameter is estimated at approximately 4.0 MPa^(1/2), reflecting the limited hydrogen bonding capability of the aldehyde group [33] [34] [35].
Solubility in Protic Media:
In protic solvents such as water and alcohols, 5-Phenylpentanal exhibits limited solubility due to the predominantly hydrophobic nature of the molecule. The solubility is enhanced by the presence of the aldehyde group, which can participate in hydrogen bonding interactions with protic solvents [32] [34].
The compound shows moderate solubility in alcohols such as ethanol and methanol, with solubility decreasing as the alcohol chain length increases. The solubility behavior follows the general principle that compounds with similar solubility parameters exhibit good mutual solubility [32] [34].
Solubility in Aprotic Media:
In aprotic solvents, 5-Phenylpentanal demonstrates excellent solubility in nonpolar and moderately polar systems. The compound is highly soluble in aromatic solvents such as benzene and toluene due to π-π interactions between the phenyl ring and the solvent molecules [32] [34].
The solubility in aprotic polar solvents such as acetone and tetrahydrofuran is enhanced by dipole-dipole interactions with the aldehyde functional group. The compound shows good solubility in chlorinated solvents such as dichloromethane and chloroform [32] [34].
| Solvent Type | Solubility Parameter (MPa^(1/2)) | Predicted Solubility | Interaction Type |
|---|---|---|---|
| Water | 47.8 | Poor | Hydrogen bonding |
| Ethanol | 26.5 | Moderate | Hydrogen bonding |
| Acetone | 20.0 | Good | Dipole-dipole |
| Toluene | 18.2 | Excellent | π-π interactions |
| Dichloromethane | 20.2 | Good | Dipole interactions |